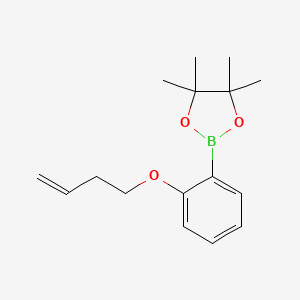
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with three methyl groups at positions 3, 4, and 5. The structural uniqueness of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde group.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound.
Uniqueness: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde group and the highly substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)14-15(11(9)3)13-7-5-4-6-12(13)8-16/h4-8H,1-3H3 |
Clave InChI |
HRGJUZARYVXBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=CC=CC=C2C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



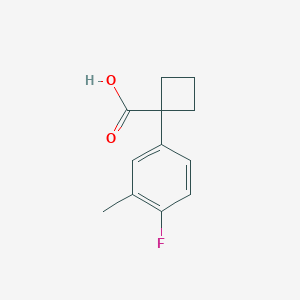
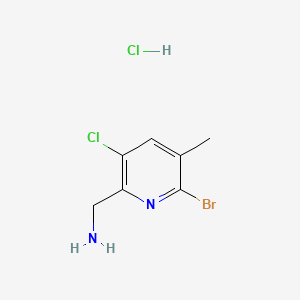


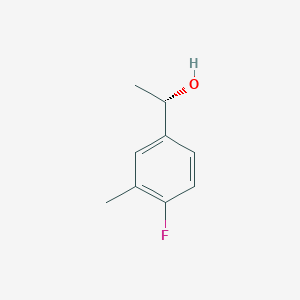
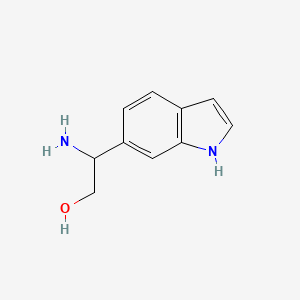
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)


![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
